![molecular formula C17H18N2O4 B5658432 N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B5658432.png)
N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with a methoxyphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide typically involves the reaction of 3-methylbenzoic acid hydrazide with 4-methoxyphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
- N’-[(4-ethoxyphenoxy)acetyl]-3-methylbenzohydrazide
- N’-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
Uniqueness
N’-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyacetyl group and methyl substitution on the benzene ring differentiate it from other similar hydrazides, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-4-3-5-13(10-12)17(21)19-18-16(20)11-23-15-8-6-14(22-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYHJALEVLAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
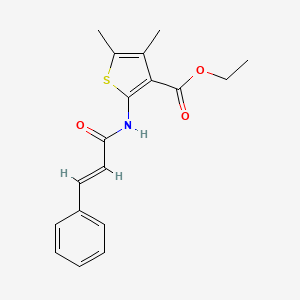
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5658358.png)
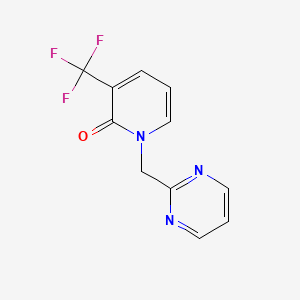
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658375.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(1H-indol-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658391.png)
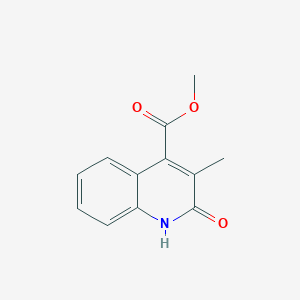
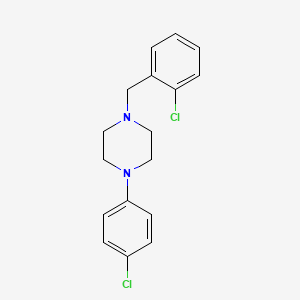
![7-[(5-isoxazol-5-yl-2-methyl-3-thienyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5658416.png)
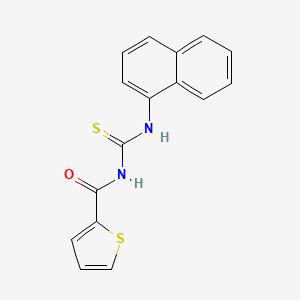
![2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5658438.png)
![2-(azepan-1-yl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]acetamide](/img/structure/B5658441.png)
![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)
![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)
![1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid](/img/structure/B5658465.png)
